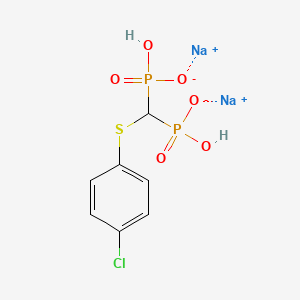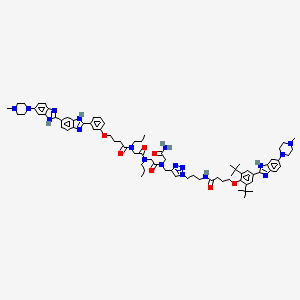
Mosapride-d5 Citric Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mosapride-d5 Citric Amide is a deuterated form of Mosapride, a prokinetic agent that acts as a selective 5-HT4 receptor agonist. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C27H26D5ClFN3O9, and it has a molecular weight of 601.03 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mosapride-d5 Citric Amide involves the incorporation of deuterium atoms into the Mosapride molecule. This process typically includes the following steps:
Deuteration of Ethoxy Group: The ethoxy group in Mosapride is replaced with a deuterated ethoxy group (ethoxy-d5) using deuterated reagents.
Amidation: The deuterated Mosapride is then reacted with citric acid to form the citric amide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Mosapride are subjected to deuteration using deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization and chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Mosapride-d5 Citric Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
Mosapride-d5 Citric Amide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in biological studies to investigate the metabolic pathways and pharmacokinetics of Mosapride.
Medicine: Utilized in pharmacological research to understand the mechanism of action and therapeutic potential of Mosapride.
Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions and stability.
Wirkmechanismus
Mosapride-d5 Citric Amide exerts its effects by acting as a selective 5-HT4 receptor agonist. The compound binds to 5-HT4 receptors in the gastrointestinal tract, stimulating the release of acetylcholine and enhancing gastrointestinal motility. This action helps in the treatment of conditions such as irritable bowel syndrome, acid reflux, and functional dyspepsia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mosapride: The non-deuterated form of Mosapride-d5 Citric Amide, used for similar therapeutic purposes.
Cisapride: Another prokinetic agent that acts on 5-HT4 receptors but has a different safety profile.
Tegaserod: A selective 5-HT4 receptor agonist used for the treatment of irritable bowel syndrome with constipation.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the stability and metabolic profile of the compound, making it a valuable tool for studying the pharmacokinetics and metabolic pathways of Mosapride.
Eigenschaften
Molekularformel |
C27H31ClFN3O9 |
|---|---|
Molekulargewicht |
601.0 g/mol |
IUPAC-Name |
3-[[2-chloro-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]-5-(1,1,2,2,2-pentadeuterioethoxy)phenyl]carbamoyl]-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36)/i1D3,2D2 |
InChI-Schlüssel |
CHDDVZKTRICFBM-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


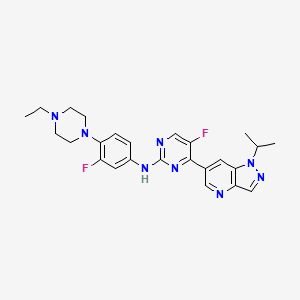
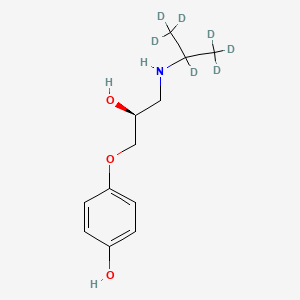


![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
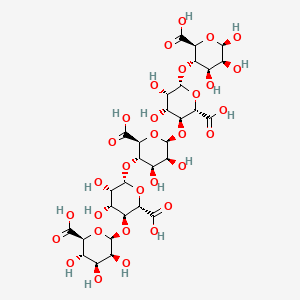
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)




